N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. The compound is classified under the category of benzoxazepine derivatives, which are known for their diverse pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
The compound can be identified by its Chemical Abstracts Service (CAS) number 921583-53-1. It is classified as a sulfonamide due to the presence of the sulfonamide functional group attached to a difluorobenzene moiety. The core structure includes a tetrahydrobenzo[b][1,4]oxazepine ring, which contributes to its chemical reactivity and biological activity.
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide typically involves several multi-step organic reactions. Key steps may include:
The reaction conditions—including temperature, solvent choice, and catalysts—are optimized to maximize yield and minimize by-products.
The molecular formula for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is , with a molecular weight of approximately 370.4 g/mol. The structural representation includes:
The compound's structure can be represented using SMILES notation: COc1cccc(c1C(=O)N2C(C)(C)C(=O)N2)S(=O)(=O)c3cc(F)cc(F)c3.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
The mechanism of action for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors involved in various biochemical pathways:
Further studies are required to elucidate the precise molecular interactions and pathways affected by this compound.
The physical properties of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as sulfonamides and ketones.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide has potential applications in various scientific fields:
This compound's unique structure and properties make it a valuable subject for further research aimed at discovering new therapeutic agents.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6